molecular formula C14H9ClN2O3 B11484668 2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine

2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine

Cat. No.: B11484668
M. Wt: 288.68 g/mol
InChI Key: QKGLFXGUGFCBII-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a 4-chlorophenyl group, a nitro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Nitration: The nitro group can be introduced by nitration of the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzofuran derivatives with various functional groups attached to the amine nitrogen.

Scientific Research Applications

2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4-nitro-1-benzofuran-6-amine can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-4-nitro-1-benzofuran: Lacks the amine group, which may result in different chemical reactivity and biological activity.

    2-(4-Chlorophenyl)-4-amino-1-benzofuran: Lacks the nitro group, which can affect its electronic properties and interactions with biological targets.

    2-(4-Bromophenyl)-4-nitro-1-benzofuran-6-amine: Substitution of chlorine with bromine can influence the compound’s reactivity and biological effects due to differences in halogen properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-nitro-1-benzofuran-6-amine

InChI

InChI=1S/C14H9ClN2O3/c15-9-3-1-8(2-4-9)13-7-11-12(17(18)19)5-10(16)6-14(11)20-13/h1-7H,16H2

InChI Key

QKGLFXGUGFCBII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3O2)N)[N+](=O)[O-])Cl

Origin of Product

United States

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